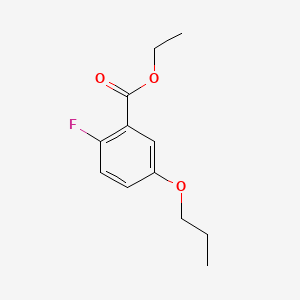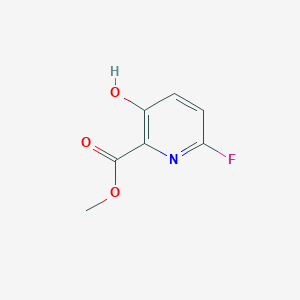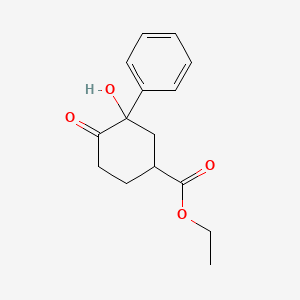
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with a phenyl group, a hydroxy group, a keto group, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to form a keto group, resulting in a diketone structure.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl group.
科学研究应用
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxy and keto groups allows it to participate in hydrogen bonding and other interactions that can influence its activity.
相似化合物的比较
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Another compound with a similar ester and keto functional group but with a different ring structure.
Triethylaluminium: An organoaluminium compound with different chemical properties but used in similar synthetic applications.
Uniqueness: Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring with multiple functional groups, providing a versatile scaffold for chemical modifications and applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and development.
属性
CAS 编号 |
92582-06-4 |
|---|---|
分子式 |
C15H18O4 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-4-oxo-3-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-2-19-14(17)11-8-9-13(16)15(18,10-11)12-6-4-3-5-7-12/h3-7,11,18H,2,8-10H2,1H3 |
InChI 键 |
RVJZUUGBJKERTK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(=O)C(C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14023123.png)
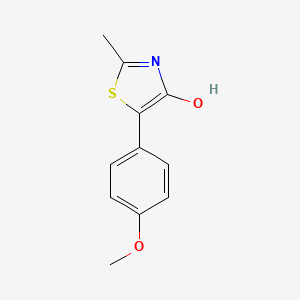
![Tert-butyl 7-(2,2,2-trifluoroacetyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14023141.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14023147.png)
![1,3-dimethyl-5-[(1E)-[(1H-1,2,4-triazol-5-yl)imino]methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14023151.png)
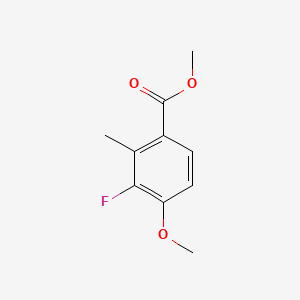
![Isothiazolo[5,4-c]pyridin-7(6H)-one](/img/structure/B14023167.png)
